5-Bromoimidazo[1,5-a]pyridine
Overview
Description
5-Bromoimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C7H5BrN2 . It is recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Molecular Structure Analysis
The molecular weight of 5-Bromoimidazo[1,5-a]pyridine is 197.03 . The InChI code for this compound is 1S/C7H5BrN2/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H .
Chemical Reactions Analysis
There is a fierce competition between amidation and bromination in the chemical reactions involving 5-Bromoimidazo[1,5-a]pyridine . Iodine plays an extremely important role in this C–C bond cleavage reaction .
Physical And Chemical Properties Analysis
5-Bromoimidazo[1,5-a]pyridine is a white to pale yellow to pale brown crystalline powder . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Bromoimidazo[1,5-a]pyridine serves as a precursor for synthesizing a variety of heterocyclic compounds. It has been used in the synthesis of imidazo[1,2-c]pyrimidine derivatives, highlighting its versatility in producing structurally diverse molecules (Rogul'chenko, Mazur, & Kochergin, 1975). Additionally, the compound has been employed in the synthesis of new polyheterocyclic ring systems, demonstrating its utility in constructing complex molecular architectures (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Development of Fluorescent Materials
5-Bromoimidazo[1,5-a]pyridine derivatives have been used in the synthesis of fluorescent materials. For instance, the halogenation of 3-arylimidazo[1,5-a]pyridines and subsequent reactions have led to the production of 1,3-diarylated imidazo[1,5-a]pyridines, exhibiting a range of fluorescent emissions. This highlights the potential of these compounds in the development of new fluorescent materials (Shibahara et al., 2009).
Pharmaceutical Research
In pharmaceutical research, derivatives of 5-Bromoimidazo[1,5-a]pyridine have been explored for their potential in drug development. For instance, N-Heterocyclic Carbenes derived from 5-bromoimidazo[1,5-a]pyridinium salts have been studied for their synthetic applications in creating new mesoionic, fused tricyclic systems. Such studies underline the importance of these compounds in the synthesis of novel pharmaceuticals (Benaissa et al., 2019).
Potential Therapeutic Agents
5-Bromoimidazo[1,5-a]pyridine and its derivatives have been identified as promising scaffolds for therapeutic agents. They have found applications in various therapeutic areas, including anticancer, antimicrobial, and antiviral treatments. This wide range of applications in medicinal chemistry makes them significant in the search for new therapeutic agents (Deep et al., 2016).
Safety And Hazards
Future Directions
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 5-Bromoimidazo[1,5-a]pyridine and related compounds could have potential applications in the development of new drugs, particularly for the treatment of tuberculosis .
properties
IUPAC Name |
5-bromoimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBCZHYUTRSKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693075 | |
Record name | 5-Bromoimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoimidazo[1,5-a]pyridine | |
CAS RN |
885275-77-4 | |
Record name | 5-Bromoimidazo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromoimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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